molecular formula C15H15ClN2O2 B14218038 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione CAS No. 530093-89-1

3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione

Cat. No.: B14218038
CAS No.: 530093-89-1
M. Wt: 290.74 g/mol
InChI Key: MYJFMAPWALFFMH-UHFFFAOYSA-N
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Description

3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione is a chemical compound that features a unique structure combining a naphthalene ring with an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione typically involves the reaction of 5-chloro-3,4-dihydronaphthalene with an appropriate imidazolidine-2,4-dione precursor. The reaction conditions often include the use of a solvent such as toluene or methanol, and a catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2-thione
  • 3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazole-2-thione

Uniqueness

3-[2-(5-Chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione is unique due to its specific combination of a naphthalene ring and an imidazolidine-2,4-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

530093-89-1

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-[2-(5-chloro-3,4-dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C15H15ClN2O2/c16-13-6-2-4-11-10(3-1-5-12(11)13)7-8-18-14(19)9-17-15(18)20/h2-4,6H,1,5,7-9H2,(H,17,20)

InChI Key

MYJFMAPWALFFMH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2Cl)C(=C1)CCN3C(=O)CNC3=O

Origin of Product

United States

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